molecular formula C18H14F3N3O2S B11062303 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole CAS No. 728026-68-4

1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B11062303
CAS No.: 728026-68-4
M. Wt: 393.4 g/mol
InChI Key: JWTUWFSGQAFWRY-UHFFFAOYSA-N
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Description

1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole is a complex organic compound with a unique structure that includes a cyclopropyl group, a nitrobenzyl sulfanyl group, and a trifluoromethyl group attached to a benzimidazole core

Preparation Methods

The synthesis of 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route may include the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl halides.

    Attachment of the Nitrobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable benzimidazole derivative with 4-nitrobenzyl chloride in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitrobenzyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated for its therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrobenzyl sulfanyl group may participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives that have similar structural features. Some similar compounds include:

    1-cyclopropyl-2-[(4-nitrophenyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole: This compound has a similar structure but with a nitrophenyl group instead of a nitrobenzyl group.

    1-cyclopropyl-2-[(4-aminobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole: This compound has an aminobenzyl group instead of a nitrobenzyl group, which may alter its reactivity and biological activity.

    1-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole: This compound has a methylbenzyl group, which may affect its chemical and physical properties.

Properties

CAS No.

728026-68-4

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

1-cyclopropyl-2-[(4-nitrophenyl)methylsulfanyl]-5-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)12-3-8-16-15(9-12)22-17(23(16)13-6-7-13)27-10-11-1-4-14(5-2-11)24(25)26/h1-5,8-9,13H,6-7,10H2

InChI Key

JWTUWFSGQAFWRY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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